O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
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Overview
Description
O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[321]octane-2,8-dicarboxylate is a complex organic compound with a bicyclic structure It is characterized by the presence of tert-butyl and methyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves multiple steps. One common approach is the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both enantiomers of the compound . The reaction conditions typically involve the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- O3-benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
- Methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates
Uniqueness
O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate is unique due to its specific structural features, such as the presence of tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. Its bicyclic structure also contributes to its uniqueness, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
8-O-tert-butyl 2-O-methyl (1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1 |
InChI Key |
NZHFCUPQNWPYIB-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@H]1CC2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC |
Origin of Product |
United States |
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